molecular formula C37H36N4O9 B13393580 4-[(S)-2-[(S)-2-(Fmoc-amino)-3-methylbutanamido]propanamido]benzyl (4-Nitrophenyl) Carbonate

4-[(S)-2-[(S)-2-(Fmoc-amino)-3-methylbutanamido]propanamido]benzyl (4-Nitrophenyl) Carbonate

Cat. No.: B13393580
M. Wt: 680.7 g/mol
InChI Key: ZJHZWBDLYYJQAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Val-Ala-PAB-PNP is a peptide cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is composed of the Fmoc-protecting group and amino acid residues valine, alanine, p-aminobenzoic acid, and p-nitrophenyl carbonate. The valine-alanine sequence is specifically cleaved by cathepsin B, a lysosomal protease, while the Fmoc group can be deprotected under basic conditions to obtain the free amine for further conjugations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Val-Ala-PAB-PNP involves several steps:

Industrial Production Methods

Industrial production of Fmoc-Val-Ala-PAB-PNP follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Val-Ala-PAB-PNP undergoes several types of reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Fmoc-Val-Ala-PAB-PNP is widely used in scientific research, particularly in the development of antibody-drug conjugates (ADCs). Its applications include:

Mechanism of Action

The mechanism of action of Fmoc-Val-Ala-PAB-PNP involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-Val-Ala-PAB-PNP is unique due to its specific cleavage by cathepsin B and its stability in human plasma. This makes it highly effective in targeted drug delivery applications .

Properties

Molecular Formula

C37H36N4O9

Molecular Weight

680.7 g/mol

IUPAC Name

[4-[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoylamino]phenyl]methyl (4-nitrophenyl) carbonate

InChI

InChI=1S/C37H36N4O9/c1-22(2)33(40-36(44)48-21-32-30-10-6-4-8-28(30)29-9-5-7-11-31(29)32)35(43)38-23(3)34(42)39-25-14-12-24(13-15-25)20-49-37(45)50-27-18-16-26(17-19-27)41(46)47/h4-19,22-23,32-33H,20-21H2,1-3H3,(H,38,43)(H,39,42)(H,40,44)

InChI Key

ZJHZWBDLYYJQAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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